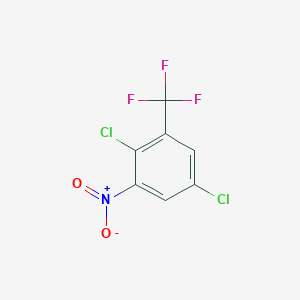

2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2Cl2F3NO2. It is a derivative of benzene, characterized by the presence of two chlorine atoms, one nitro group, and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene typically involves the nitration of 2,5-dichlorotrifluoromethylbenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with cooling systems to manage the exothermic nature of the nitration reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or alkoxides, often in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2,5-Dichloro-1-amino-3-(trifluoromethyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though specific products depend on the conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry

The compound is primarily utilized in organic synthesis as an intermediate for producing various chemical compounds. Its unique trifluoromethyl and dichloro substituents enhance its reactivity and selectivity in chemical reactions.

Synthetic Applications

- Reagents : It can serve as a reagent in nucleophilic substitution reactions due to the presence of the nitro group, which can be reduced to amines or further transformed into other functional groups .

- Coupling Reactions : The compound has been used in coupling reactions to synthesize more complex aromatic systems, which are essential in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound is explored for its potential use in developing high-performance materials.

Polymer Chemistry

- Fluorinated Polymers : The trifluoromethyl group contributes to the hydrophobic properties of polymers, making them suitable for applications requiring water resistance and thermal stability .

- Coatings : Its incorporation into coating formulations can enhance resistance to solvents and chemicals, making it valuable in protective coatings for industrial applications .

Environmental Impact Studies

Research on the environmental impact of halogenated aromatic compounds has identified this compound as a subject of interest due to its potential toxicity and persistence in the environment.

Toxicological Assessments

- Studies indicate that compounds with similar structures exhibit moderate acute toxicity and potential carcinogenic effects .

- Research has shown that this compound can undergo biotransformation, leading to the formation of metabolites that may possess different toxicological profiles compared to the parent compound .

Case Study 1: Synthesis of Trifluoromethylated Compounds

A study demonstrated the use of this compound as a precursor for synthesizing trifluoromethylated aromatic compounds. The reaction conditions included palladium-catalyzed cross-coupling with various nucleophiles, yielding products with enhanced biological activity .

Case Study 2: Environmental Fate and Transport

Another investigation focused on the environmental fate of this compound in soil and water systems. Results indicated that its persistence could lead to bioaccumulation in aquatic organisms, raising concerns about its ecological impact and necessitating further research into remediation strategies .

Mecanismo De Acción

The mechanism of action of 2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution within biological systems .

Comparación Con Compuestos Similares

Similar Compounds

- 1,4-Dichloro-2-(trifluoromethyl)benzene

- 2,5-Dichlorobenzotrifluoride

- 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene

Uniqueness

2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The presence of both nitro and trifluoromethyl groups makes it a valuable intermediate in organic synthesis, offering reactivity that is not commonly found in other similar compounds .

Actividad Biológica

2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H2Cl2F3NO2. This compound has garnered attention in various fields due to its potential biological activities, including antibacterial, antifungal, and herbicidal properties. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

- Molecular Weight : 274.02 g/mol

- CAS Number : 98373-83-2

- Structure : The compound features two chlorine atoms, a nitro group, and a trifluoromethyl group attached to a benzene ring.

The mechanism of action of this compound is believed to involve the following pathways:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : The trifluoromethyl group may enhance lipophilicity, allowing better interaction with biological membranes and receptors.

- Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress in cells, leading to cell damage and apoptosis.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For example:

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents.

Antifungal Activity

The compound has also been evaluated for antifungal activity against several pathogenic fungi. In vitro studies have shown varying degrees of effectiveness:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

| Fusarium oxysporum | 64 µg/mL |

These results indicate that the compound could be effective in treating fungal infections.

Herbicidal Activity

In agricultural research, the herbicidal potential of this compound has been assessed against common weeds. The compound displayed significant herbicidal activity at concentrations as low as 50 µg/mL, effectively inhibiting the growth of several weed species.

Case Studies

- Antibacterial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial effects of various halogenated compounds, including this compound. Results indicated that it significantly inhibited bacterial growth compared to non-halogenated analogs due to its ability to disrupt bacterial cell wall synthesis .

- Fungal Pathogen Inhibition : Another study focused on the antifungal properties of halogenated compounds against Candida species. The results demonstrated that the compound exhibited potent antifungal activity, suggesting its potential use in antifungal therapies .

- Herbicidal Applications : Research published in Weed Science assessed the herbicidal effects on common agricultural weeds. The study found that treatment with this compound led to a significant reduction in weed biomass, indicating its potential utility in crop management strategies .

Propiedades

IUPAC Name |

2,5-dichloro-1-nitro-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-3-1-4(7(10,11)12)6(9)5(2-3)13(14)15/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXARLOFJWVUQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.